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Compound of Interest

N-(5-Amino-2-
Compound Name:
methoxyphenyl)butanamide

Cat. No.: B1356454

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Amino-2-methoxyphenyl)butanamide is a substituted aromatic amide that holds
potential as a versatile intermediate in medicinal chemistry and drug discovery. Its structure,
featuring a reactive primary amine and an amide linkage, makes it a suitable scaffold for the
synthesis of more complex molecules, including potential kinase inhibitors and other
biologically active compounds. This document provides a detailed two-step protocol for the
synthesis of N-(5-Amino-2-methoxyphenyl)butanamide, starting from commercially available
2-methoxy-5-nitroaniline. The protocol covers the initial acylation to form the nitro-intermediate,
followed by a reduction of the nitro group to yield the final product.

Chemical Data Summary
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Molecular Weight (

Compound Molecular Formula Reagent Type
g/mol )

2-Methoxy-5- ) )

) - C7HsN20s3 168.15 Starting Material
nitroaniline
Butanoyl chloride CsH7CIO 106.55 Reagent
Triethylamine CeHisN 101.19 Base
Dichloromethane

CH2Cl2 84.93 Solvent

(DCM)
N-(2-methoxy-5-
nitrophenyl)butanamid ~ C11H14N20a4 238.24 Intermediate
e
Hydrazine hydrate HeN20 50.06 Reducing Agent
Ferric Chloride (FeCls) FeCls 162.20 Catalyst
Activated Carbon C 12.01 Co-catalyst
Ethanol C2HeO 46.07 Solvent
N-(5-Amino-2-
methoxyphenyl)butan C11H16N202 208.26 Final Product
amide

Experimental Protocols

A two-step synthesis protocol is proposed for the preparation of N-(5-Amino-2-

methoxyphenyl)butanamide.

Step 1: Synthesis of N-(2-methoxy-5-
nitrophenyl)butanamide (Intermediate)

This step involves the acylation of 2-methoxy-5-nitroaniline with butanoyl chloride in the

presence of triethylamine as a base.

Materials:
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e 2-Methoxy-5-nitroaniline

» Butanoyl chloride

e Triethylamine

e Dichloromethane (DCM), anhydrous

e 1 M Hydrochloric acid (HCI)

o Saturated sodium bicarbonate (NaHCOs) solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

e Round-bottom flask

e Magnetic stirrer

e Dropping funnel

o Standard glassware for workup and purification

Procedure:

e In a clean, dry round-bottom flask, dissolve 2-methoxy-5-nitroaniline (1.0 eq) in anhydrous
dichloromethane (DCM).

¢ Add triethylamine (1.2 eq) to the solution and cool the mixture to O °C in an ice bath.

o Slowly add butanoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.

 After the addition is complete, allow the reaction to warm to room temperature and stir for 2-
4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction by adding water.
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o Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M
HCI, saturated NaHCOs solution, and brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced pressure
to yield the crude product.

o Purify the crude N-(2-methoxy-5-nitrophenyl)butanamide by recrystallization from a suitable
solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Step 2: Synthesis of N-(5-Amino-2-
methoxyphenyl)butanamide (Final Product)

This step involves the reduction of the nitro group of the intermediate to a primary amine using
hydrazine hydrate and a ferric chloride catalyst.[1][2]

Materials:

N-(2-methoxy-5-nitrophenyl)butanamide

o Ethanol

 Ferric chloride (FeCls)

e Activated carbon

o Hydrazine hydrate (80% solution)

o Celite or diatomaceous earth

¢ Round-bottom flask with reflux condenser

e Heating mantle

o Standard glassware for filtration and purification

Procedure:
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e In a round-bottom flask, suspend N-(2-methoxy-5-nitrophenyl)butanamide (1.0 eq) in
ethanol.

» Add a catalytic amount of ferric chloride and a small amount of activated carbon to the
suspension.[1][2]

e Heat the mixture to 60-80 °C with vigorous stirring.

o Carefully add hydrazine hydrate (4.0-5.0 eq) dropwise to the heated mixture. An exothermic
reaction may be observed.

o After the addition, maintain the reaction at reflux for 1-2 hours, monitoring for the
disappearance of the starting material by TLC.

e Once the reaction is complete, cool the mixture to room temperature.

« Filter the hot solution through a pad of Celite to remove the catalyst and activated carbon.
Wash the filter cake with ethanol.

o Combine the filtrates and evaporate the solvent under reduced pressure.

e The resulting crude product can be purified by column chromatography on silica gel or by
recrystallization to afford pure N-(5-Amino-2-methoxyphenyl)butanamide.

Characterization

The synthesized intermediate and final product should be characterized by standard analytical
techniques to confirm their identity and purity.
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Expected Observations for N-(5-Amino-2-

Technique .
methoxyphenyl)butanamide

Peaks corresponding to aromatic protons (likely
in the 6.5-7.0 ppm region), a singlet for the
methoxy group (~3.8 ppm), signals for the

14 NMR y.g p( 'IOP ) g |
butanamide alkyl chain (triplet, sextet, triplet), a
broad singlet for the amine protons (NH2), and a

singlet for the amide proton (NH).

Resonances for aromatic carbons, the methoxy
13C NMR carbon, the amide carbonyl carbon, and the

carbons of the butyl group.

Characteristic absorption bands for N-H
FTIR stretching of the primary amine and the amide,
C=0 stretching of the amide, and C-H stretching

of aromatic and aliphatic groups.

A molecular ion peak (M+) or protonated
Mass Spectrometry molecular ion peak ([M+H]+) corresponding to
the calculated molecular weight of 208.26.

_ _ A sharp melting point range for the purified solid
Melting Point
product.

Visualizations
Synthesis Workflow

Step 2: Reduction

Step 1: Acylation
Butanoy! chloride

Acylation N-(2-methoxy-5-ni ) | Purified
2-Methoxy-5-nitroaniline (DCM, Et3N, 0°C to RT) Y

Reduction
(Hydrazine, FeCl3, EtOH, Reflux)

N-(5-Amino-2-methoxyphenyl)butanamide
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Click to download full resolution via product page

Caption: A two-step workflow for the synthesis of the target compound.

Potential Applications and Logical Relationships

N-(5-Amino-2-methoxyphenyl)butanamide

Potiryér Research Apgplications

Intermediate for Scaffold for Fragment for Versatile Building Block in
Kinase Inhibitors (e.g., EGFR) Antimicrobial Agents Fragment-Based Drug Discovery Medicinal Chemistry

Click to download full resolution via product page

Caption: Potential applications based on related chemical structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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